
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a nitrovinyl group and a trifluoromethyl group attached to the pyridine ring. These functional groups can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)pyridine and a nitroalkene.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide. The reaction may also require a solvent, such as ethanol or dimethylformamide, to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitroalkene adds to the pyridine ring, followed by elimination of a leaving group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification methods, such as recrystallization or chromatography, are used to obtain the pure compound.
化学反応の分析
Types of Reactions
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitrovinyl group can be reduced to form amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrovinyl group may yield nitro compounds, while reduction may yield amines.
科学的研究の応用
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The nitrovinyl group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
(E)-5-(2-nitrovinyl)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(E)-5-(2-nitrovinyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(E)-5-(2-nitrovinyl)-2-phenylpyridine: Similar structure but with a phenyl group instead of a trifluoromethyl group.
Uniqueness
(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, electron-withdrawing effects, and metabolic stability. These properties can make it more suitable for specific applications compared to similar compounds.
特性
分子式 |
C8H5F3N2O2 |
|---|---|
分子量 |
218.13 g/mol |
IUPAC名 |
5-[(E)-2-nitroethenyl]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)7-2-1-6(5-12-7)3-4-13(14)15/h1-5H/b4-3+ |
InChIキー |
UBBCPEHVWKFVGC-ONEGZZNKSA-N |
異性体SMILES |
C1=CC(=NC=C1/C=C/[N+](=O)[O-])C(F)(F)F |
正規SMILES |
C1=CC(=NC=C1C=C[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



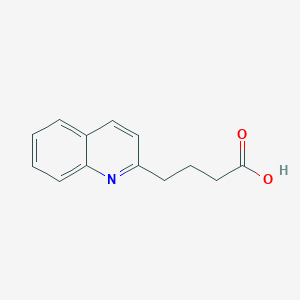
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

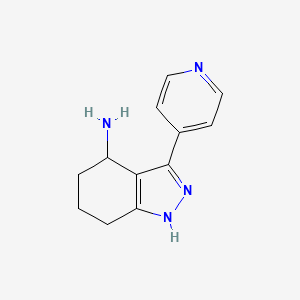

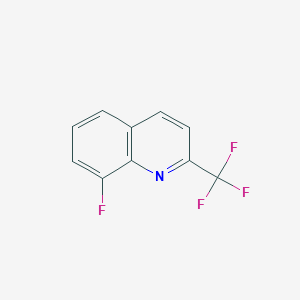
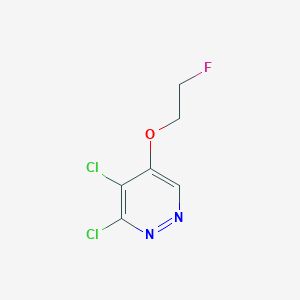
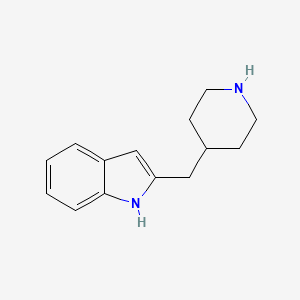
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)
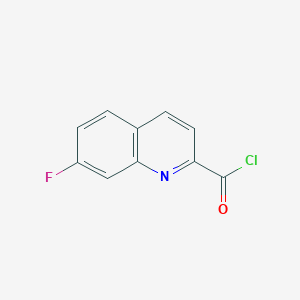
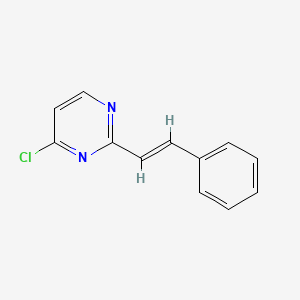
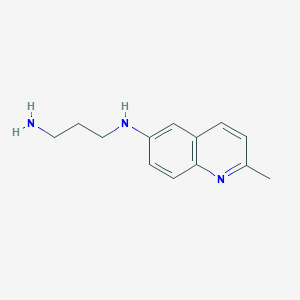
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
